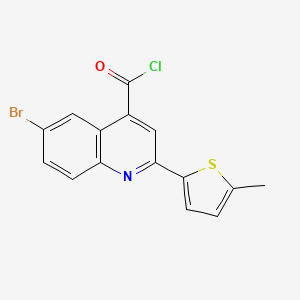

6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

Description

6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a bromine atom at position 6 of the quinoline core and a 5-methylthiophene substituent at position 2. The carbonyl chloride group at position 4 enhances its reactivity, making it a valuable intermediate in synthesizing pharmaceuticals, agrochemicals, and materials science products .

The compound is typically synthesized via refluxing the corresponding carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by purification through crystallization . Structural characterization often employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography using programs like SHELXL for refinement .

Properties

IUPAC Name |

6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClNOS/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHIOCXZCKEDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-(5-methyl-2-thienyl)quinoline or its carboxylic acid derivative is the primary precursor.

- Bromine or brominating agents for selective halogenation.

- Chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride for conversion to acid chloride.

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Quinoline core synthesis | Condensation of appropriate anilines with ketones under acidic or basic catalysis | Formation of 2-(5-methyl-2-thienyl)quinoline |

| 2 | Bromination | Bromine or N-bromosuccinimide (NBS) in suitable solvent (e.g., acetic acid) at controlled temperature | Selective bromination at 6-position of quinoline |

| 3 | Oxidation to carboxylic acid | Oxidation of methyl or aldehyde substituent to carboxylic acid (if not already present) | Formation of quinoline-4-carboxylic acid derivative |

| 4 | Conversion to acid chloride | Treatment with thionyl chloride or oxalyl chloride under reflux in inert solvent (e.g., dichloromethane) | Formation of 6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride |

Reaction Conditions and Optimization

- Bromination is performed at low to moderate temperatures (0–40 °C) to avoid polybromination.

- Chlorination with thionyl chloride is typically carried out under reflux for several hours to ensure complete conversion.

- Solvents such as dichloromethane, chloroform, or acetonitrile are preferred for chlorination steps due to their inertness and ability to dissolve both starting materials and reagents.

- Catalysts or bases may be used to facilitate specific steps, for example, pyridine as a base to scavenge HCl during acid chloride formation.

- The bromination step exhibits high regioselectivity, favoring the 6-position on the quinoline ring due to electronic and steric factors.

- The conversion to acid chloride proceeds with good yield (typically >80%) when using thionyl chloride under anhydrous conditions.

- Purity and structure confirmation are achieved via NMR (1H, 13C), IR spectroscopy (notably C=O stretch around 1800 cm⁻¹ for acid chlorides), and mass spectrometry.

- The compound’s reactivity in subsequent coupling reactions (e.g., Suzuki-Miyaura) has been demonstrated, validating the synthetic approach.

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Quinoline core synthesis | Condensation (varied depending on route) | 70–85 | Base or acid catalysis |

| Bromination | Br2 or NBS, acetic acid, 0–40 °C | 80–90 | Selective mono-bromination |

| Oxidation to acid | KMnO4 or other oxidants (if required) | 75–85 | Conversion of methyl/aldehyde to acid |

| Acid chloride formation | SOCl2 or (COCl)2, reflux, inert solvent | 80–95 | Anhydrous conditions essential |

- Alternative brominating agents like N-bromosuccinimide (NBS) offer milder conditions and better selectivity.

- The use of catalytic bases such as pyridine during acid chloride formation improves reaction efficiency and reduces side reactions.

- Purification typically involves recrystallization or chromatography to achieve high purity.

The preparation of this compound is achieved through a multi-step synthetic route involving quinoline core construction, selective bromination, and conversion of the carboxylic acid to the acid chloride. Optimized reaction conditions and careful choice of reagents ensure high yields and purity, enabling its use as a versatile intermediate in further synthetic applications, including coupling reactions. This synthesis is well-documented in the literature with consistent analytical validation supporting its reliability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The quinoline-4-carbonyl chloride scaffold allows for diverse substitutions at positions 2 and 6, significantly altering physicochemical properties. Below is a comparative analysis of key analogs (Table 1):

Table 1: Comparison of 6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride with analogs

*Calculated based on analogous structures.

Spectral and Reactivity Differences

NMR Spectroscopy :

- Electron-withdrawing groups (e.g., Br, Cl) at position 6 deshield adjacent protons, causing upfield shifts in $ ^1H $ NMR. For example, bromine in 6-bromo derivatives induces distinct splitting patterns in aromatic protons compared to methyl or methoxy substituents .

- Thiophene vs. Phenyl Substituents: The 5-methylthienyl group at position 2 (target compound) exhibits characteristic $ ^1H $ NMR signals at δ 6.8–7.2 ppm for thiophene protons, whereas phenyl analogs (e.g., sc-337091) show broader aromatic signals at δ 7.3–8.1 ppm .

Reactivity :

- The carbonyl chloride group undergoes nucleophilic acyl substitution with amines or alcohols to form amides or esters, respectively. Bulkier substituents (e.g., 3,4-dimethylphenyl in ) slow reaction kinetics due to steric effects .

- Bromine at position 6 facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification into biaryl structures, unlike chloro or methyl analogs .

Biological Activity

6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a bromine atom and a carbonyl chloride group, positions it as a valuable candidate for various biological applications, including enzyme inhibition and antimicrobial activity.

The compound's molecular formula is , and it exhibits several important chemical properties:

- Molecular Weight : 335.65 g/mol

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform.

- Reactivity : The carbonyl chloride group is reactive towards nucleophiles, making it suitable for substitution reactions.

The biological activity of this compound primarily involves its interaction with proteins and enzymes. It can bind to specific active sites, altering enzyme function and potentially inhibiting biochemical pathways. The exact molecular targets may vary based on the context of its application, but it has shown promise in proteomics research for studying protein interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Candida albicans | 0.30 | 0.60 |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in critical biological processes. For instance, it has shown potential as an inhibitor of bacterial DNA gyrase, which is essential for DNA replication and transcription in bacteria . This inhibition could lead to its application in developing novel antibacterial agents.

Case Studies

- Antimicrobial Evaluation : A study conducted by Chen et al. assessed the compound's efficacy against a range of pathogens, highlighting its low MIC values that suggest strong antibacterial activity . The study also noted the compound's ability to disrupt biofilm formation in Staphylococcus aureus, which is crucial for treating persistent infections.

- Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that the compound could effectively inhibit target enzymes at low concentrations, suggesting that it may serve as a lead compound for further drug development aimed at bacterial infections.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride | Lacks bromine | Moderate antimicrobial activity |

| 6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride | Chlorine instead of bromine | Anticancer potential |

| 6-Bromo-2-(2-thienyl)quinoline-4-carbonyl chloride | Different thienyl substitution | Lower enzyme inhibition |

This table illustrates how variations in halogen substitutions can affect biological activities, with bromine conferring enhanced reactivity and potential therapeutic effects compared to chlorine or other substituents.

Q & A

Q. Purification :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate by polarity .

- Recrystallization : Employ solvents like ethanol or dichloromethane/hexane mixtures to isolate crystalline product .

Q. Characterization :

- NMR Spectroscopy : Confirm regiochemistry of bromine and thienyl groups via ¹H/¹³C NMR (e.g., coupling patterns in aromatic regions) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (Br/Cl) .

- Elemental Analysis : Validate C, H, N, and halogen content .

- X-ray Crystallography : Resolve structural ambiguities (e.g., conformation of the thienyl substituent) .

Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .

What safety protocols are critical for handling this compound?

- Storage : Store at 0–6°C in airtight, light-resistant containers under inert atmosphere (Ar/N₂) to prevent hydrolysis of the acyl chloride group .

- Handling : Use gloves, goggles, and fume hoods. Neutralize spills with sodium bicarbonate or specialized halogen absorbents .

- Disposal : Hydrolyze residual compound with excess aqueous NaOH, then incinerate as halogenated waste .

Advanced Research Questions

How can regioselectivity challenges during bromination or coupling steps be addressed?

Q. Bromination :

Q. Coupling Reactions :

- Screen ligands (e.g., PCy₃ vs. PPh₃) to enhance catalytic activity for sterically hindered substrates .

- Pre-functionalize the quinoline with a leaving group (e.g., triflate) to improve reactivity with thienylboronic acids .

Validation : Compare HPLC and LC-MS profiles of reaction mixtures to identify byproducts (e.g., di-brominated analogs) .

What mechanistic insights explain the compound’s stability under varying pH and temperature?

- Hydrolysis Sensitivity : The acyl chloride group is prone to hydrolysis in aqueous media. Kinetic studies (e.g., ¹H NMR in D₂O) can quantify degradation rates .

- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds. Stabilize formulations via lyophilization or encapsulation .

- pH-Dependent Reactivity : Use UV-vis spectroscopy to monitor absorbance shifts in buffered solutions (pH 1–14) .

Mitigation Strategies : Derivatize the acyl chloride to more stable esters or amides for long-term storage .

How can computational methods guide the design of analogs with enhanced bioactivity?

- Docking Studies : Model interactions with target proteins (e.g., kinase ATP-binding pockets) to optimize substituent positions .

- QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with biological activity data .

- Synthetic Feasibility : Use retrosynthetic software (e.g., ChemAxon) to prioritize analogs with viable synthetic pathways .

Experimental Validation : Test top candidates in enzyme inhibition assays (e.g., IC₅₀ determination) .

How should researchers resolve contradictions in spectroscopic data across studies?

- Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., 6-bromo-4-chloroquinoline derivatives) .

- Advanced Techniques : Use 2D NMR (COSY, NOESY) to assign overlapping signals, particularly in the thienyl-quinoline region .

- Collaborative Analysis : Share raw data (e.g., crystallographic .cif files) via repositories like Cambridge Structural Database for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.